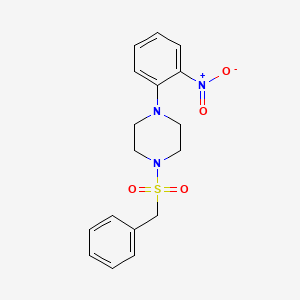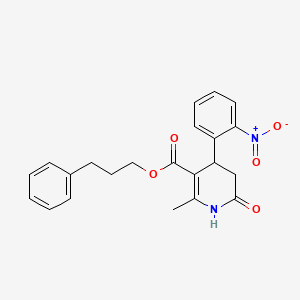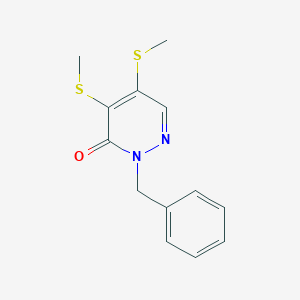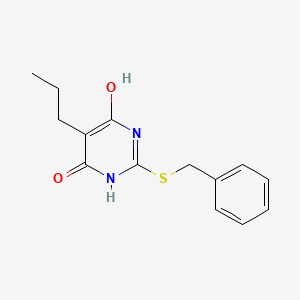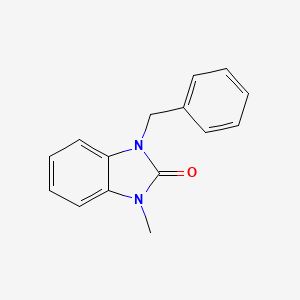
1-benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as BMD, and it is a white crystalline powder that is soluble in organic solvents. In
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves the inhibition of tubulin polymerization, which is essential for cell division. BMD binds to the colchicine site on tubulin, preventing the formation of microtubules and causing cell cycle arrest. This mechanism of action has been shown to be effective in inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. BMD has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, BMD has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one in lab experiments is its high potency and selectivity towards cancer cells. BMD has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using BMD in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one. One potential direction is the optimization of the synthesis method to increase the yield and purity of BMD. Additionally, further studies are needed to explore the potential applications of BMD in the treatment of various inflammatory disorders. Finally, the development of new analogs of BMD with improved solubility and potency could lead to the development of more effective cancer therapies.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. The synthesis method has been optimized to produce high yields of BMD with high purity. BMD has been shown to have a unique mechanism of action, inducing apoptosis in cancer cells by inhibiting tubulin polymerization. BMD has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Although BMD has some limitations in lab experiments, its potential applications in cancer therapy and the treatment of inflammatory disorders make it an exciting area of research.
Métodos De Síntesis
The synthesis of 1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one involves the reaction of o-phenylenediamine with benzyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a cyclization reaction. This synthesis method has been optimized to produce high yields of BMD with high purity.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methyl-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of BMD is in the development of new drugs for the treatment of cancer. Studies have shown that BMD can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-benzyl-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-16-13-9-5-6-10-14(13)17(15(16)18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDTHJKFZDCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-(2-chlorophenyl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5918096.png)
![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)
